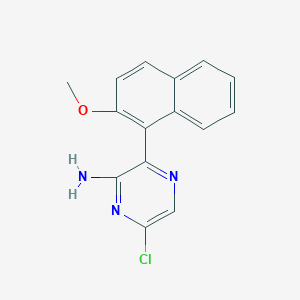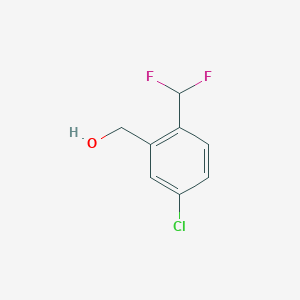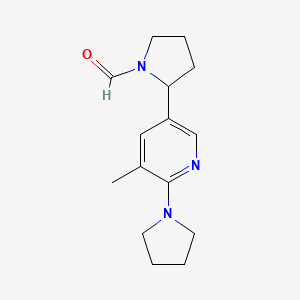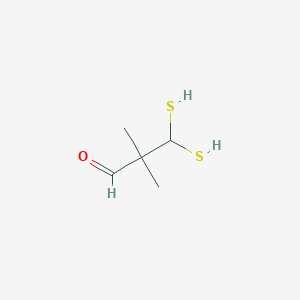
2,2-Dimethyl-3,3-bis(sulfanyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyldithio)isobutyraldehyde is an organic compound with the molecular formula C5H10OS2. It is a sulfur-containing aldehyde, characterized by the presence of a methyldithio group attached to an isobutyraldehyde backbone. This compound is known for its clear light yellow appearance and is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyldithio)isobutyraldehyde typically involves the reaction of isobutyraldehyde with methanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(Methyldithio)isobutyraldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: 2-(Methyldithio)isobutyraldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methyldithio group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require nucleophiles and suitable solvents
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Methyldithio)isobutyraldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Methyldithio)isobutyraldehyde involves its interaction with various molecular targets. The methyldithio group can undergo redox reactions, influencing cellular redox states and signaling pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function .
Comparison with Similar Compounds
- 2-Methyl-2-(methyldisulfanyl)propanal
- 2-Methyl-2-(methyldithio)propionaldehyde
- Propanal, 2-methyl-2-(methyldithio)-
Comparison: 2-(Methyldithio)isobutyraldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C5H10OS2 |
|---|---|
Molecular Weight |
150.3 g/mol |
IUPAC Name |
2,2-dimethyl-3,3-bis(sulfanyl)propanal |
InChI |
InChI=1S/C5H10OS2/c1-5(2,3-6)4(7)8/h3-4,7-8H,1-2H3 |
InChI Key |
FPIKMRWGAMRURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C(S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
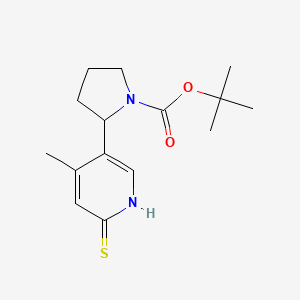
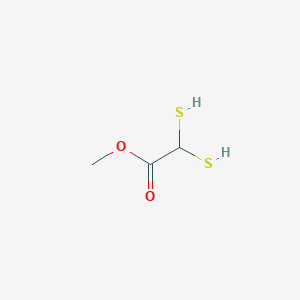
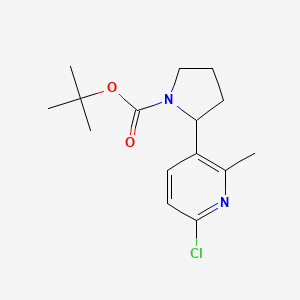
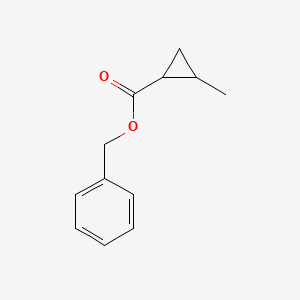
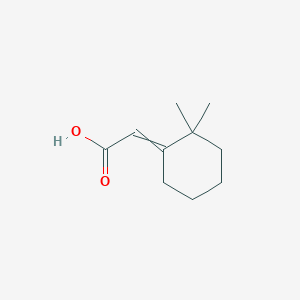
![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)

